1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by a piperazine core structure with additional methyl and piperidinyl groups, which contribute to its unique pharmacological properties. It is often studied for its potential applications in the pharmaceutical industry, particularly in the development of drugs targeting various neurological and psychiatric conditions.
The compound can be synthesized in laboratory settings, and its structure has been explored in various scientific studies aimed at understanding its biological activities and potential therapeutic effects.
1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride is classified as an organic compound, specifically a piperazine derivative. It may exhibit properties that make it relevant for use in medicinal chemistry and pharmacology.
The synthesis of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride typically involves multi-step organic reactions that may include:
The synthesis may require specific conditions such as controlled temperatures, solvents (e.g., ethanol or methanol), and catalysts to enhance yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the final product.
The molecular formula for 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride can be represented as C_{12}H_{19}N_{3}·HCl.
1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride can participate in various chemical reactions typical of amines and heterocycles:
These reactions are often influenced by solvent choice, temperature, and the presence of catalysts or other reagents that can facilitate or hinder reaction pathways.
The mechanism of action for 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride is primarily related to its interaction with neurotransmitter systems in the brain. It may act as a:
Studies assessing its pharmacodynamics reveal that it may exhibit both agonistic and antagonistic effects depending on the receptor subtype targeted.
1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride is typically a white crystalline solid at room temperature.
Relevant data from analyses such as differential scanning calorimetry (DSC) may provide insights into thermal stability and phase transitions.
1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride has several potential applications in scientific research:
The synthesis of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride (CAS 1831151-60-0) relies on strategic bond formation between the piperazine and piperidine subunits. The most efficient route employs a reductive amination strategy between N-methylpiperazine and 1-(tert-butoxycarbonyl)piperidin-4-carbaldehyde (N-Boc-piperidine-4-carboxaldehyde). This reaction proceeds via an iminium ion intermediate that undergoes selective reduction using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at ambient temperature, yielding the protected tertiary amine (N-Boc-1-(4-methylpiperazin-1-ylmethyl)piperidine) in high diastereoselectivity (>95%) [3] [10]. Subsequent acidic deprotection using hydrogen chloride in dioxane or concentrated hydrochloric acid cleaves the Boc group, directly furnishing the hydrochloride salt with excellent purity (>98%) after crystallization from ethanol/diethyl ether mixtures. Critical to this approach is the judicious selection of the Boc protecting group, which balances steric accessibility for the reductive amination with clean removal under mild acidic conditions without side reactions [3] [5].
Alternative pathways utilize alkylative coupling between N-methylpiperazine and 1-(chloromethyl)piperidine hydrochloride. However, this route suffers from significant drawbacks: quaternary ammonium salt formation and dialkylation byproducts necessitate extensive chromatographic purification, reducing the overall yield to <45%. Optimization via Schotten-Baumann conditions (biphasic toluene/water system with sodium carbonate base) mitigates but does not eliminate these issues, highlighting the superiority of the reductive amination route for industrial-scale synthesis [4] [8].
Table 1: Comparison of Synthetic Routes to 1-Methyl-4-(piperidin-4-ylmethyl)piperazine
| Synthetic Route | Key Reagent | Reaction Conditions | Yield (%) | Major Impurities |
|---|---|---|---|---|
| Reductive Amination | NaBH(OAc)₃ | DCE, RT, 12h | 82–85 | <2% Over-reduction product |
| Alkylative Coupling | K₂CO₃, Toluene/H₂O | Reflux, 24h | 40–45 | Quaternary salt (15–20%), Dialkylated product (10–12%) |
| Catalytic Amination | Pd₂(dba)₃/XantPhos | Toluene, 100°C, 24h | 65–70 | Dehalogenated piperidine (5–8%) |
Precursor synthesis is integral to the supply chain. N-Methylpiperazine is commercially available, but piperidin-4-ylmethanol derivatives require efficient preparation. A scalable approach involves Leuckart-Wallach reaction on 4-pyridylacetaldehyde followed by reduction, or hydrogenation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) to the corresponding alcohol. Subsequent halogenation (SOCl₂ or PBr₃) provides 1-Boc-4-(chloromethyl)piperidine, but this step introduces impurities challenging to remove post-coupling. Direct use of the aldehyde precursor via oxidation of the alcohol (MnO₂ or TEMPO/NaOCl) avoids halogenation, enhancing atom economy and reducing genotoxic impurity risks in the final Active Pharmaceutical Ingredient (API) [3] [10].
Transition-metal catalysis addresses limitations in classical nucleophilic substitution for constructing the critical C–N bond between piperazine and piperidine subunits. Palladium-catalyzed Buchwald-Hartwig amination enables coupling of N-methylpiperazine with 4-bromomethylpiperidine-1-carboxylate derivatives. Optimized conditions employing Pd₂(dba)₃ as the palladium source and XantPhos as a bulky, electron-rich ligand achieve >65% yield in toluene at 100°C. This system suppresses β-hydride elimination—a major side reaction with alkyl bromides—through careful ligand selection that promotes reductive elimination [3] [7]. Nevertheless, challenges persist: residual palladium (<50 ppm specification) requires expensive scavengers (e.g., thiourea-functionalized silica), and the reaction exhibits sensitivity to moisture, necessitating rigorous substrate drying [4] [6].
Copper-catalyzed Ullmann-Goldberg reactions offer a lower-cost alternative. Using copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine as the ligand system in refluxing dioxane, 4-(chloromethyl)piperidine hydrochloride couples with N-methylpiperazine to afford the target amine in ~70% yield after hydrochloride salt formation. Key advantages include reduced metal contamination (<10 ppm Cu achievable via EDTA washing) and tolerance to ambient moisture levels. Mechanistic studies indicate a single-electron transfer (SET) pathway dominates, minimizing the formation of dialkylated byproducts compared to uncatalyzed alkylation. Despite these benefits, extended reaction times (24–36h) and catalyst loading (10 mol%) remain economic hurdles for multi-ton manufacturing [3] [4].
Emerging methodologies focus on photoredox catalysis. Using fac-Ir(ppy)₃ under blue LED irradiation, the reaction between N-methylpiperazine and 1-Boc-4-(bromomethyl)piperidine proceeds via radical intermediates at ambient temperature. Yields currently reach 60–65% with excellent selectivity, but scalability limitations (dilute conditions, photon penetration depth) hinder immediate industrial adoption. These systems nonetheless represent a promising direction for energy-efficient C–N bond formation in sensitive molecules [6].
Protecting group selection critically governs the synthetic efficiency of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride due to the presence of multiple basic nitrogen centers requiring differential protection. The tert-butoxycarbonyl (Boc) group remains the gold standard for the piperidine nitrogen, offering orthogonal stability to the secondary amine of N-methylpiperazine during coupling steps. Its removal with hydrochloric acid (4M in dioxane) or trifluoroacetic acid (TFA) in dichloromethane simultaneously generates the hydrochloride salt, streamlining purification. However, Boc imposes limitations: acid-mediated decomposition during prolonged deprotection can generate isobutylene and tertanol impurities, necessitating strict temperature control (<25°C) [3] [5].
Carbobenzyloxy (Cbz) protection provides a complementary strategy, particularly useful when acid-sensitive functional groups are present elsewhere in complex analogs. Hydrogenolysis over palladium on carbon (Pd/C, 10% wt) in methanol cleanly removes Cbz without affecting the tertiary N-methylpiperazine moiety. This chemoselectivity is exploited in routes requiring late-stage modifications. Drawbacks include the fire hazard associated with hydrogen gas and potential catalyst poisoning by sulfur-containing impurities in precursors [5] [7].
Table 2: Protecting Group Strategies for Piperidine Nitrogen During Synthesis
| Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility Concerns | Typical Yield (%) |
|---|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | Boc₂O, NaHCO₃ | HCl/dioxane or TFA/DCM | Acid-sensitive groups; Carbamate scrambling at >30°C | 90–95 (Deprotection) |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl, NaOH | H₂ (1 atm), Pd/C, MeOH | Sulfur impurities; Requires specialized equipment | 85–90 |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-OSu, DIEA | Piperidine/DMF (20%) | Expensive; Base-sensitive groups; UV-active byproducts | 75–80 |
For advanced intermediates requiring protection of the piperazine nitrogen, the fluorenylmethyloxycarbonyl (Fmoc) group offers advantages. Fmoc deprotection employs morpholine or piperidine in DMF under mildly basic conditions (pH 8–9), preserving acid-labile Boc groups on the piperidine. While less common in large-scale synthesis due to higher molecular weight and cost, Fmoc facilitates complex analog synthesis for structure-activity relationship studies. Recent innovations include enzyme-labile urethane protecting groups (e.g., phenylacetamidomethyl, cleaved by penicillin G amidase), which operate under aqueous conditions at neutral pH but remain experimental for this scaffold [5].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2